
DL-2-Chloro-5-nitrophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-Chloro-5-nitrophenylalanine is a synthetic amino acid derivative with the molecular formula C9H9ClN2O4 and a molar mass of 244.63 g/mol . This compound is characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the aromatic ring, making it a unique and valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Chloro-5-nitrophenylalanine typically involves the nitration of m-dichlorobenzene using a mixed acid of sulfuric acid and nitric acid at temperatures between 45 and 55°C for 4 to 5 hours . After nitration, the product is layered, washed, and subjected to soda boiling with a 4% sodium hydroxide solution. The resulting dichloronitrobenzene is then aminated under high pressure with liquid ammonia at 140 to 150°C for 5 to 6 hours .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
DL-2-Chloro-5-nitrophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenylalanines, and other functionalized aromatic compounds .
Scientific Research Applications
DL-2-Chloro-5-nitrophenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DL-2-Chloro-5-nitrophenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of the nitro and chlorine groups allows it to participate in redox reactions and form stable complexes with metal ions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DL-2-Chloro-5-nitrophenylalanine include:
- 2-Chloro-5-nitroaniline
- 2,4-Dichloronitrobenzene
- 5-Chloro-2-nitroaniline
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H9ClN2O4 |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-chloro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClN2O4/c10-7-2-1-6(12(15)16)3-5(7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
LUAYFXQVDYRNFE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Carbamic acid, N-[3-[(methylamino)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B11817289.png)
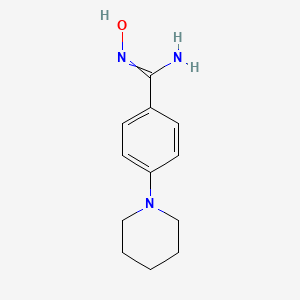

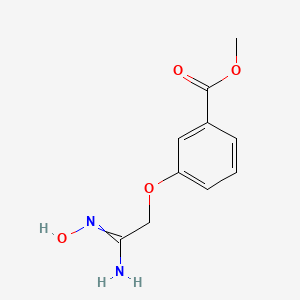
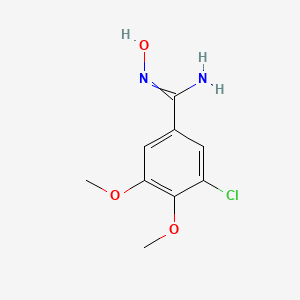
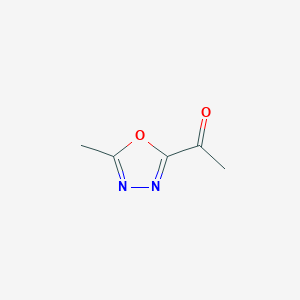
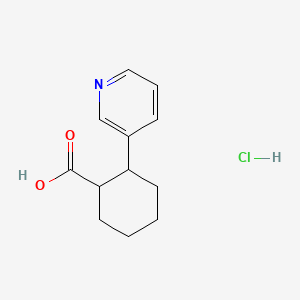
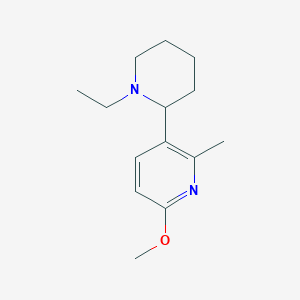

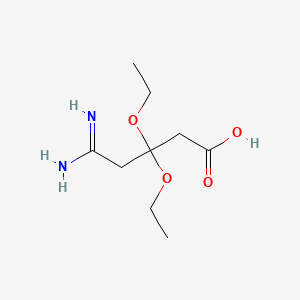
![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)

